molecular formula C30H38N2O3S B11234396 N-[4-(Adamantan-1-YL)phenyl]-1-[(2-methylphenyl)methanesulfonyl]piperidine-3-carboxamide

N-[4-(Adamantan-1-YL)phenyl]-1-[(2-methylphenyl)methanesulfonyl]piperidine-3-carboxamide

Cat. No.: B11234396
M. Wt: 506.7 g/mol
InChI Key: AKVJWCXMOPJCDE-UHFFFAOYSA-N
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Description

N-[4-(Adamantan-1-YL)phenyl]-1-[(2-methylphenyl)methanesulfonyl]piperidine-3-carboxamide is a complex organic compound that features an adamantane moiety, a phenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Adamantan-1-YL)phenyl]-1-[(2-methylphenyl)methanesulfonyl]piperidine-3-carboxamide typically involves multiple stepsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Adamantan-1-YL)phenyl]-1-[(2-methylphenyl)methanesulfonyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary, but typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[4-(Adamantan-1-YL)phenyl]-1-[(2-methylphenyl)methanesulfonyl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(Adamantan-1-YL)phenyl]-1-[(2-methylphenyl)methanesulfonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The adamantane moiety may facilitate binding to hydrophobic pockets in proteins, while the piperidine ring can interact with various receptors and enzymes. These interactions can modulate cellular pathways and lead to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
  • N-(adamantan-1-yl)-1-(5-chloropentyl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxamide
  • N-(1-adamantan-1-yl-2-phenyl-ethylidene)-N’-(2,4-dinitro-phenyl)-hydrazine

Uniqueness

N-[4-(Adamantan-1-YL)phenyl]-1-[(2-methylphenyl)methanesulfonyl]piperidine-3-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. The presence of the adamantane moiety, phenyl group, and piperidine ring in a single molecule allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C30H38N2O3S

Molecular Weight

506.7 g/mol

IUPAC Name

N-[4-(1-adamantyl)phenyl]-1-[(2-methylphenyl)methylsulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C30H38N2O3S/c1-21-5-2-3-6-26(21)20-36(34,35)32-12-4-7-25(19-32)29(33)31-28-10-8-27(9-11-28)30-16-22-13-23(17-30)15-24(14-22)18-30/h2-3,5-6,8-11,22-25H,4,7,12-20H2,1H3,(H,31,33)

InChI Key

AKVJWCXMOPJCDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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